7-Chloro-4-(5-methylfuran-2-yl)-3-(3-oxobutyl)-1H-2-benzopyran-1-one
Description
7-Chloro-4-(5-methylfuran-2-yl)-3-(3-oxobutyl)-1H-2-benzopyran-1-one is a synthetic benzopyran derivative characterized by a 2-benzopyran-1-one core substituted with a chlorine atom at position 7, a 5-methylfuran-2-yl group at position 4, and a 3-oxobutyl chain at position 2. The benzopyran scaffold is known for its versatility in medicinal chemistry, often contributing to biological activities such as antioxidant, anticancer, and anti-inflammatory effects .
Properties
CAS No. |
917571-23-4 |
|---|---|
Molecular Formula |
C18H15ClO4 |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
7-chloro-4-(5-methylfuran-2-yl)-3-(3-oxobutyl)isochromen-1-one |
InChI |
InChI=1S/C18H15ClO4/c1-10(20)3-7-16-17(15-8-4-11(2)22-15)13-6-5-12(19)9-14(13)18(21)23-16/h4-6,8-9H,3,7H2,1-2H3 |
InChI Key |
IIVGSKVGPCLUIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=C(OC(=O)C3=C2C=CC(=C3)Cl)CCC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-(5-methylfuran-2-yl)-3-(3-oxobutyl)-1H-isochromen-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isochromen-1-one Core: The isochromen-1-one core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted benzaldehyde and an appropriate acid catalyst.
Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Furan Ring: The furan ring can be attached through a Friedel-Crafts acylation reaction using a furan derivative and a Lewis acid catalyst.
Addition of the Oxobutyl Side Chain: The oxobutyl side chain can be introduced through a nucleophilic substitution reaction using a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-(5-methylfuran-2-yl)-3-(3-oxobutyl)-1H-isochromen-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of methoxy or cyano derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Chloro-4-(5-methylfuran-2-yl)-3-(3-oxobutyl)-1H-isochromen-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors involved in key biological processes.
Pathways: Modulating signaling pathways that regulate cell growth, apoptosis, or immune responses.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Unique Aspects of this compound
- 3-Oxobutyl Chain : The ketone in the side chain may improve aqueous solubility and serve as a hydrogen-bond acceptor, a feature absent in analogs like 7-chloro-3-methyl derivatives .
- Synergistic Effects : The combination of Cl (electron-withdrawing) and furan (electron-donating) groups could create a polarized electronic environment, influencing redox behavior or binding affinity .
Biological Activity
7-Chloro-4-(5-methylfuran-2-yl)-3-(3-oxobutyl)-1H-2-benzopyran-1-one, also known by its CAS number 917571-23-4, is a synthetic organic compound belonging to the class of isochromen-1-ones. This compound has gained attention due to its potential biological activities, which include anti-inflammatory, anticancer, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
The molecular formula of this compound is C18H15ClO4, with a molecular weight of approximately 330.76 g/mol. The structure features a chloro group, a furan ring, and an oxobutyl side chain, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| CAS Number | 917571-23-4 |
| Molecular Formula | C18H15ClO4 |
| Molecular Weight | 330.76 g/mol |
| IUPAC Name | 7-chloro-4-(5-methylfuran-2-yl)-3-(3-oxobutyl)isochromen-1-one |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The proposed mechanisms include:
1. Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
2. Receptor Modulation: It might interact with receptors that regulate cell signaling pathways related to growth and apoptosis.
3. Antioxidant Activity: The presence of the furan ring suggests potential antioxidant properties that could protect cells from oxidative stress.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies have shown that benzopyrones can reduce the production of pro-inflammatory cytokines in vitro, suggesting that this compound may have similar effects.
Anticancer Properties
Several studies have evaluated the anticancer potential of isochromen derivatives. For example, compounds with structural similarities have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. Specific mechanisms may involve the modulation of signaling pathways such as PI3K/Akt and MAPK.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Similar compounds have demonstrated effectiveness against a range of bacterial strains, indicating potential for development as an antimicrobial agent.
Case Studies and Research Findings
Case Study 1: Anti-inflammatory Effects
A study published in Phytotherapy Research investigated the anti-inflammatory effects of various benzopyrone derivatives, including those structurally related to this compound. Results showed a significant reduction in inflammation markers in treated models compared to controls (p < 0.05).
Case Study 2: Anticancer Activity
In a study conducted by Zhang et al., the efficacy of isochromen derivatives was assessed against breast cancer cell lines. The results indicated that these compounds could inhibit cell growth by inducing apoptosis through caspase activation (Zhang et al., 2020).
Case Study 3: Antimicrobial Testing
A screening assay revealed that compounds similar to this compound exhibited activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range (Jones et al., 2021).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
